GX-674
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Overview
Description
GX-674 is a highly potent and selective voltage-gated sodium channel 1.7 (Nav1.7) antagonist. It is an aryl sulfonamide class of compounds that inhibits Nav1.7 with an IC50 value of 0.1 nM at -40 mV . This compound is primarily used in the study of inflammatory and neuropathic pain due to its ability to inhibit sodium channels that are crucial for the initiation of action potentials in neurons and muscle cells .
Preparation Methods
The synthesis of GX-674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-amino-1H-benzo[d]imidazole-5-carboxylic acid, which is then coupled with 4-chloro-2,5-difluorophenol under specific reaction conditions to form the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
GX-674 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GX-674 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neuropathic pain.
Industry: Utilized in the development of new pain management therapies.
Mechanism of Action
GX-674 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition prevents the initiation and propagation of action potentials in neurons, thereby reducing pain signals. The compound binds to a high-affinity, isoform-selective, and extracellularly accessible site on the voltage-sensor domain 4 (VSD4) of Nav1.7 .
Comparison with Similar Compounds
GX-674 is unique due to its high potency and selectivity for Nav1.7. Similar compounds include:
Ralfinamide: Another sodium channel blocker used for neuropathic pain.
μ-Conotoxin PIIIA: A peptide toxin that blocks sodium channels.
Bupivacaine hydrochloride: A local anesthetic that inhibits sodium channels.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Properties
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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